Bupropion Hydrochloride

Sexual Dysfunction Antidepressant Tolerability Head-to-Head RCT

Bupropion Hydrochloride (CAS 34841-36-6) is a monocyclic aminoketone antidepressant and smoking cessation agent, structurally distinct from tricyclic and SSRI antidepressants. Its pharmacodynamic classification is that of a norepinephrine-dopamine reuptake inhibitor (NDRI), demonstrating weak competitive inhibition of norepinephrine (IC50 = 6.5 ± 0.6 × 10⁻⁶ M) and dopamine (IC50 = 3.4 ± 0.4 × 10⁻⁶ M) reuptake in vitro, with no significant effect on serotonin reuptake or monoamine oxidase.

Molecular Formula C13H19Cl2NO
Molecular Weight 276.20 g/mol
CAS No. 34841-36-6
Cat. No. B10753601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion Hydrochloride
CAS34841-36-6
Molecular FormulaC13H19Cl2NO
Molecular Weight276.20 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl
InChIInChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
InChIKeyHEYVINCGKDONRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bupropion Hydrochloride CAS 34841-36-6 | Procurement-Grade Aminoketone Antidepressant with Dual NDRI Mechanism


Bupropion Hydrochloride (CAS 34841-36-6) is a monocyclic aminoketone antidepressant and smoking cessation agent, structurally distinct from tricyclic and SSRI antidepressants. Its pharmacodynamic classification is that of a norepinephrine-dopamine reuptake inhibitor (NDRI), demonstrating weak competitive inhibition of norepinephrine (IC50 = 6.5 ± 0.6 × 10⁻⁶ M) and dopamine (IC50 = 3.4 ± 0.4 × 10⁻⁶ M) reuptake in vitro, with no significant effect on serotonin reuptake or monoamine oxidase [1]. The compound is a racemic mixture that undergoes extensive hepatic metabolism primarily via CYP2B6 to form three active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion [2]. Unlike serotonergic antidepressants, bupropion's NDRI profile confers a differentiated adverse effect signature, notably the absence of sexual dysfunction and weight gain that characterize SSRI therapy [3].

Bupropion Hydrochloride Procurement: Why In-Class Substitution with SSRIs, SNRIs, or Alternative Formulations Introduces Unacceptable Therapeutic Variance


Generic substitution within the antidepressant class is scientifically unsound due to bupropion's unique NDRI pharmacology, which yields a side-effect profile orthogonal to SSRIs and SNRIs [1]. Unlike serotonin-modulating agents, bupropion's dopaminergic and noradrenergic activity produces no sexual dysfunction, resolves fatigue and sleepiness more effectively, and avoids weight gain—differentiation with direct quantitative evidence in clinical trial meta-analyses [2]. Furthermore, substitution among bupropion's own formulations (IR, SR, XL) is pharmacokinetically invalid: the relative bioavailability of ER formulations is only 72.3-78.8% compared to IR 75 mg, with differing Tmax (1.5h for IR, 3h for SR, 5h for XL) [3]. Compounded by interindividual variability from CYP2B6 polymorphisms that reduce hydroxybupropion formation by 25-50%, therapeutic substitution without consideration of formulation and pharmacogenomics introduces significant risk of efficacy failure or adverse events [4].

Bupropion Hydrochloride CAS 34841-36-6 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against SSRIs, SNRIs, and Varenicline


Sexual Dysfunction Incidence: Bupropion XL vs. Escitalopram and Venlafaxine XR in MDD Patients

In a pooled analysis of two randomized, double-blind, placebo-controlled trials (N=830), bupropion XL (300-450 mg/day) demonstrated significantly lower incidence of orgasm dysfunction compared to escitalopram (10-20 mg/day). The incidence of orgasm dysfunction at week 8 was 15% for bupropion XL versus 30% for escitalopram and 9% for placebo. Bupropion XL did not differ significantly from placebo (p≥0.067), whereas escitalopram showed significantly higher dysfunction than placebo (p≤0.001) [1]. Similarly, in a 12-week head-to-head trial versus venlafaxine XR (N=348), bupropion XL maintained unchanged sexual function scores while venlafaxine XR produced significant decline from week 2 onward [2].

Sexual Dysfunction Antidepressant Tolerability Head-to-Head RCT

Resolution of Residual Fatigue and Sleepiness: Bupropion vs. SSRI in Remitted MDD Patients

A post-hoc analysis of pooled data from six double-blind, randomized trials comparing EU-approved bupropion (≤300 mg/day) with SSRIs (sertraline, paroxetine, escitalopram) in remitted MDD patients (HAM-D-17≤7) revealed that bupropion-treated remitters had significantly fewer residual symptoms of sleepiness and fatigue. Among remitters, 18.9% of bupropion-treated patients exhibited residual sleepiness versus 32.1% of SSRI-treated patients (p<0.01), and 19.5% exhibited residual fatigue versus 30.2% (p<0.05) [1]. Benefits emerged from week 2 for sleepiness (p<0.01) and week 4 for fatigue (p<0.01) [1].

Fatigue Sleepiness Residual Symptoms SSRI Comparison

Seizure Risk Quantification: Bupropion Formulation-Dependent Incidence Compared to SSRI Baseline

Bupropion exhibits a formulation-dependent seizure risk profile. For sustained-release (SR) bupropion hydrochloride, the seizure incidence is approximately 0.1% at dosages up to 300 mg/day and 0.4% at 400 mg/day. For extended-release (XL) bupropion hydrochloride, the seizure incidence is approximately 0.1% at dosages up to 450 mg/day and 0.39% at 450 mg/day. This 0.4% incidence may exceed that of other marketed antidepressants by as much as 4-fold [1]. In contrast, SSRIs and SNRIs have been associated with a lower seizure incidence compared to placebo, with a standardized incidence ratio (SIR) of 0.48 [2]. A 2025 FAERS database analysis identified bupropion as having the highest seizure reporting odds ratio among all antidepressants evaluated [3].

Seizure Risk Formulation Comparison Adverse Event Incidence FAERS Analysis

Smoking Cessation Efficacy: Bupropion vs. Varenicline in Smokeless Tobacco Users

In a 6-month open-label, prospective, randomized controlled study comparing bupropion (BUP) and varenicline (VAR) for tobacco cessation, a critical differentiation emerged based on tobacco type. Among smokeless tobacco users, bupropion demonstrated superior efficacy with a quit rate of 70% compared to 50% for varenicline (P = 0.012). In contrast, among smoking tobacco users, varenicline achieved a higher quit rate of 72% compared to bupropion 48% (P = 0.028) [1]. This indicates that while varenicline is more effective for smoking tobacco cessation via partial nicotinic receptor agonism, bupropion's dopaminergic and noradrenergic modulation appears better suited for smokeless tobacco cessation, addressing withdrawal symptoms associated with sensory and ritualistic use patterns [1].

Smoking Cessation Nicotine Dependence Varenicline Comparison Smokeless Tobacco

Formulation-Dependent Relative Bioavailability: Bupropion ER vs. IR Formulations

A randomized six-way crossover PK study in healthy volunteers (N=67) directly compared bupropion HCl immediate release (IR), sustained release (SR), and extended release (ER) formulations. The relative bioavailability of ER formulations was 72.3-78.8% compared to IR 75 mg [1]. The Tmax for XL formulation is approximately 5 hours, compared to ~1.5 hours for IR and ~3 hours for SR [2]. Despite differences in release kinetics, the metabolite-to-parent AUC ratios for the three major active metabolites (hydroxybupropion, threohydrobupropion, erythrohydrobupropion) showed no significant differences across formulations, indicating that metabolism is not saturable in the GI lumen and that the differing BE results between 150 mg and 300 mg ER tablets are not attributable to release-rate effects [1].

Bioavailability Formulation Comparison Pharmacokinetics ER vs. IR

CYP2B6 Pharmacogenomic Impact on Hydroxybupropion Formation

A preplanned secondary analysis of a prospective, randomized, double-blinded, crossover study (N=67 MDD patients) evaluated the influence of CYP2B6 genetic variants on steady-state bupropion disposition. Hydroxylation of both bupropion enantiomers was 25-50% lower in CYP2B6*6 allele carriers and one-third to one-half less in CYP2B6 516G>T variant carriers, resulting in correspondingly greater bupropion and lesser hydroxybupropion plasma concentrations [1]. An independent genotype-guided study of 42 healthy individuals confirmed that CYP2B6*6 and *18 variants were associated with ~33% reduced concentrations of hydroxybupropion, with no effects on bupropion or other metabolites [2]. Since hydroxybupropion steady-state concentrations are more than 10-fold higher than bupropion and possess comparable dopamine transporter affinity [3], reduced bioactivation due to common CYP2B6 polymorphisms likely affects pharmacological activity and therapeutic outcomes [1].

Pharmacogenomics CYP2B6 Hydroxybupropion Metabolite Activity Personalized Medicine

Bupropion Hydrochloride CAS 34841-36-6 Optimal Use Scenarios: Procurement-Driven Applications Based on Quantitative Differentiation


First-Line Antidepressant for MDD Patients with Prominent Fatigue, Sleepiness, or Sexual Function Concerns

Based on direct head-to-head evidence showing 41% relative reduction in residual sleepiness (18.9% vs 32.1%, p<0.01) and 50% relative reduction in orgasm dysfunction (15% vs 30%, p<0.05) compared to SSRIs, bupropion should be prioritized for MDD patients presenting with anergic symptoms or for whom sexual side effects would compromise adherence [1]. The non-inferior antidepressant efficacy (HAM-D-17 remission rates: bupropion 47% vs SSRI 47%) ensures no therapeutic compromise while delivering differentiated tolerability [2].

Preferred Pharmacotherapy for Smokeless Tobacco Cessation

Prospective randomized controlled trial evidence demonstrates bupropion achieves a 70% quit rate in smokeless tobacco users, significantly outperforming varenicline's 50% (P=0.012) [1]. This 20-percentage-point absolute advantage positions bupropion as the evidence-based first-line pharmacotherapy specifically for smokeless tobacco dependence, a distinct use case from smoking tobacco cessation where varenicline shows superior efficacy (72% vs 48%) [1].

Alternative to SSRIs in Patients Requiring Weight-Neutral Antidepressant Therapy

Class-level evidence indicates bupropion is one of few antidepressants consistently associated with weight neutrality or modest weight loss, with users showing 15-20% lower likelihood of significant weight gain compared to sertraline [1]. This property, attributed to dopaminergic/noradrenergic rather than serotonergic activity, makes bupropion the preferred agent for overweight/obese patients or those with metabolic concerns [2].

Precision Dosing Consideration: CYP2B6 Pharmacogenomic-Guided Therapy

Given that CYP2B6*6 carriers exhibit 25-50% reduced hydroxylation of bupropion to its primary active metabolite hydroxybupropion [1], and that hydroxybupropion steady-state concentrations exceed bupropion 10-fold with comparable dopamine transporter affinity [2], pharmacogenomic screening may identify patients at risk for suboptimal bioactivation. Procurement in settings offering therapeutic drug monitoring or genotype-guided dosing enables personalized optimization of bupropion therapy.

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